3-Cyclopropyl-5-(pyrrolidin-2-ylmethyl)-1,2,4-oxadiazole

Description

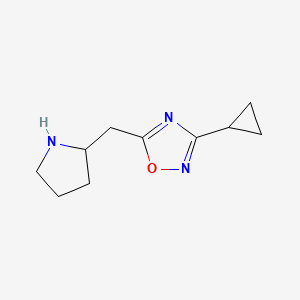

3-Cyclopropyl-5-(pyrrolidin-2-ylmethyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a cyclopropyl group at position 3 and a pyrrolidin-2-ylmethyl moiety at position 3. The 1,2,4-oxadiazole ring is known for its metabolic stability and bioisosteric properties, making it a valuable scaffold in medicinal chemistry . The pyrrolidinylmethyl side chain introduces a secondary amine, which may facilitate hydrogen bonding and solubility modulation .

Properties

IUPAC Name |

3-cyclopropyl-5-(pyrrolidin-2-ylmethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-2-8(11-5-1)6-9-12-10(13-14-9)7-3-4-7/h7-8,11H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZAIGFLFRVKJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CC2=NC(=NO2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Cyclopropyl-5-(pyrrolidin-2-ylmethyl)-1,2,4-oxadiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- Chemical Formula : C₉H₁₃N₃O

- Molecular Weight : 165.22 g/mol

- CAS Number : 43104811

- Structure : The compound features a cyclopropyl group and a pyrrolidine moiety attached to the oxadiazole ring, contributing to its unique biological activity.

Anticancer Properties

Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer activity. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 15.63 | Induction of apoptosis via p53 pathway |

| Analog A | A549 | 0.12 | Inhibition of proliferation |

| Analog B | A375 | 2.78 | Apoptotic signaling enhancement |

These findings suggest that the compound may induce apoptosis in cancer cells by modulating key signaling pathways such as p53 and caspase activation .

Antimicrobial Activity

In addition to anticancer properties, oxadiazole derivatives have been investigated for their antimicrobial effects. A study reported that certain derivatives exhibited potent activity against bacterial strains, highlighting their potential as antimicrobial agents:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Analog C | S. aureus | 16 µg/mL |

The mechanism of action is believed to involve disruption of bacterial cell membrane integrity .

Study on Anticancer Activity

A comprehensive study evaluated the anticancer effects of various oxadiazole derivatives, including this compound. The results indicated that the compound significantly inhibited cell growth in MCF-7 and A549 cell lines. The study also utilized flow cytometry to analyze cell cycle progression and apoptosis markers, confirming the compound's ability to induce apoptosis through mitochondrial pathways .

Study on Antimicrobial Properties

Another research focused on the antimicrobial properties of oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The study found that the compound exhibited selective inhibition against E. coli and S. aureus with low MIC values, suggesting its potential use in treating bacterial infections .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound is being investigated for its potential as a pharmacophore in drug design. Its oxadiazole ring structure allows for interactions with various biological targets, including enzymes and receptors. This interaction can lead to modulation of biological pathways, making it a candidate for developing new therapeutic agents targeting diseases such as cancer and neurological disorders.

Case Studies

Recent studies have shown that derivatives of oxadiazoles exhibit significant anti-inflammatory and analgesic activities. For instance, modifications to the pyrrolidine moiety have been linked to enhanced binding affinity to specific receptors involved in pain pathways.

Materials Science

Development of Novel Materials

3-Cyclopropyl-5-(pyrrolidin-2-ylmethyl)-1,2,4-oxadiazole is also explored for its potential in materials science. The compound's electronic properties can be harnessed in the development of organic semiconductors , which are essential for applications in flexible electronics and photovoltaic devices.

Research Findings

Research indicates that the incorporation of oxadiazole derivatives into polymer matrices can improve thermal stability and mechanical properties while enhancing electrical conductivity. This makes them suitable candidates for advanced material applications.

Biological Research

Tool for Biological Studies

In biological research, this compound serves as a valuable tool for studying various biochemical processes. Its structural features allow it to act as a probe in investigating cellular mechanisms and signaling pathways.

Applications in Biochemistry

Studies have utilized this compound to explore its effects on cell proliferation and apoptosis in cancer cells. It has been found to induce apoptosis through specific signaling pathways, providing insights into potential therapeutic strategies.

Industrial Applications

Synthesis Intermediates

In industrial chemistry, this compound may serve as an intermediate in the synthesis of more complex molecules. Its unique structure allows for further chemical modifications that can lead to the development of specialized chemicals used in pharmaceuticals and agrochemicals.

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential pharmacophore for drug design targeting various diseases |

| Materials Science | Development of organic semiconductors with enhanced properties |

| Biological Research | Tool for studying biochemical processes and cellular mechanisms |

| Industrial Applications | Intermediate for synthesizing complex molecules in pharmaceuticals and agrochemicals |

Comparison with Similar Compounds

Key Observations :

- Cyclopropyl vs. Isopropyl : Cyclopropyl’s rigid geometry may enhance binding specificity compared to the more flexible isopropyl group .

- Pyrrolidine vs. Piperidine : Pyrrolidine’s smaller ring size and higher basicity (pKa ~11) compared to piperidine (pKa ~10) could influence solubility and target interactions .

- Electron-Withdrawing Groups : CF3-substituted analogs (e.g., ) exhibit increased metabolic resistance but reduced solubility due to hydrophobicity.

Physicochemical Properties

Preparation Methods

Amidoxime and Carboxylic Acid Derivative Cyclization

- This classical method involves the reaction of amidoximes with carboxylic acid derivatives such as acyl chlorides, esters, or anhydrides to form the 1,2,4-oxadiazole ring through heterocyclization.

- Catalysts like tetrabutylammonium fluoride (TBAF) or pyridine can enhance reaction efficiency.

- Coupling reagents such as EDC, DCC, CDI, TBTU, or T3P are often used to activate carboxylic acids or esters for amidoxime cyclization.

- Reaction conditions vary but often require moderate heating or prolonged reaction times (4–24 hours) with yields ranging from poor to excellent (11–90%).

1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles

- This method involves cycloaddition between nitrile oxides and nitriles to form the oxadiazole ring.

- Although attractive due to reagent accessibility, it suffers from low reactivity of nitriles and side reactions such as dimerization of nitrile oxides.

- Platinum(IV) catalysts have been reported to improve yields under mild conditions, but issues with catalyst cost and substrate solubility remain challenges.

Recent Advances

- One-pot procedures at room temperature using amidoximes and methyl or ethyl esters in superbase media (NaOH/DMSO) have been developed to simplify synthesis and purification.

- These methods allow for diverse substitution patterns but may require optimization for specific substituents like cyclopropyl and pyrrolidinylmethyl groups.

Specific Preparation Methods for 3-Cyclopropyl-5-(pyrrolidin-2-ylmethyl)-1,2,4-oxadiazole

Although direct literature on this exact compound is limited, preparation methods can be inferred and adapted from related 3-cyclopropyl-1,2,4-oxadiazole derivatives and pyrrolidine-substituted oxadiazoles.

Amidoxime Route

Step 1: Synthesis of Amidoxime Intermediate

- Starting from cyclopropanecarbonitrile, conversion to the corresponding amidoxime via reaction with hydroxylamine hydrochloride under basic conditions.

Step 2: Coupling with Pyrrolidin-2-ylmethyl Carboxylic Acid or Ester

- The amidoxime is reacted with a suitably protected or free pyrrolidin-2-ylmethyl carboxylic acid or its ester derivative.

- Activation of the acid with coupling reagents (e.g., EDC, DCC) facilitates cyclization.

- Reaction typically performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or mild heating.

Step 3: Cyclization to 1,2,4-Oxadiazole

- Intramolecular cyclization occurs to form the 1,2,4-oxadiazole ring, yielding the target compound.

- Purification by column chromatography or recrystallization.

Alternative Cycloaddition Route

- Generation of nitrile oxide from cyclopropyl-substituted aldoxime precursor.

- 1,3-Dipolar cycloaddition with nitrile bearing the pyrrolidin-2-ylmethyl substituent.

- Catalysis by platinum(IV) or other transition metals may be employed to improve yields.

- This method is less common due to challenges in controlling regioselectivity and side reactions.

Data Table: Summary of Preparation Methods for 1,2,4-Oxadiazole Derivatives Relevant to Target Compound

| Method | Starting Materials | Catalysts/Reagents | Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Amidoxime + Acyl Chloride | Amidoxime (cyclopropyl), acyl chloride (pyrrolidin-2-ylmethyl) | TBAF, Pyridine | RT to mild heating | 40–80 | Classical method; may produce side products; purification needed |

| Amidoxime + Activated Ester | Amidoxime, methyl/ethyl ester of pyrrolidin-2-ylmethyl acid | EDC, DCC, CDI, TBTU, T3P | RT to 60°C, 4–24 h | 11–90 | One-pot synthesis in NaOH/DMSO medium reported; simple purification |

| 1,3-Dipolar Cycloaddition | Nitrile oxide (from cyclopropyl aldoxime), nitrile (pyrrolidin-2-ylmethyl) | Pt(IV) catalyst | Mild, RT | 20–50 | Expensive catalyst; poor solubility; side dimerization possible |

| One-pot Superbase Method | Amidoxime, methyl ester | NaOH/DMSO | RT, 4–24 h | 30–85 | Environmentally friendly; moderate to excellent yields; adaptable to diverse substrates |

Q & A

Basic: What are the most reliable synthetic routes for 3-cyclopropyl-5-(pyrrolidin-2-ylmethyl)-1,2,4-oxadiazole?

A modified method involving cyclocondensation of amidoximes with activated carbonyl derivatives is widely used. For example, chloromethyl intermediates (e.g., 5-(chloromethyl)-3-ethyl-1,2,4-oxadiazole) can be functionalized with pyrrolidine derivatives via nucleophilic substitution. Characterization typically involves IR, H/C NMR, and LC-MS to confirm regioselectivity and purity .

Advanced: How can regioselectivity challenges in 1,2,4-oxadiazole synthesis be addressed for derivatives with bulky substituents?

Steric hindrance from cyclopropyl or pyrrolidinyl groups may reduce reaction efficiency. Optimizing reaction conditions (e.g., using polar aprotic solvents like DMF at 80–100°C) and employing catalysts such as KCO can improve yields. Computational modeling (DFT) can predict favorable reaction pathways and substituent compatibility .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?

- IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at 1600–1680 cm for oxadiazole rings).

- NMR : H NMR distinguishes cyclopropyl protons (δ 0.8–1.2 ppm) and pyrrolidinyl methylene protons (δ 2.5–3.5 ppm).

- LC-MS : Confirms molecular weight and purity (>95%) .

Advanced: How do substituents influence the compound’s biological activity?

Structure-activity relationship (SAR) studies reveal that the cyclopropyl group enhances metabolic stability, while the pyrrolidinylmethyl moiety improves solubility and target binding. For instance, replacing cyclopropyl with phenyl reduces activity against cancer cell lines, as seen in analogous 1,2,4-oxadiazole apoptosis inducers .

Basic: What in vitro assays are suitable for evaluating its pharmacological potential?

- Cytotoxicity : MTT assay on cancer cell lines (e.g., T47D breast cancer cells).

- Enzyme Inhibition : Fluorescence-based assays for targets like GSK-3β or DPP-4.

- ADME Profiling : Caco-2 permeability and microsomal stability tests .

Advanced: How can computational methods optimize its drug-likeness?

- Molecular Docking : Predict binding affinity to targets like CB2 receptors or glycogen phosphorylase.

- ADME Prediction : Tools like SwissADME assess logP, solubility, and bioavailability.

- DFT Calculations : Analyze solvent effects on stability and reactivity .

Basic: What are common stability issues during storage?

The compound is sensitive to light and moisture. Store at −20°C under inert gas (N) in amber vials. Degradation products (e.g., oxadiazole ring opening) can be monitored via HPLC .

Advanced: How to resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., cell line variability) or substituent stereochemistry. Validate results using orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for protein expression) and synthesize enantiomerically pure analogs .

Basic: What solvent systems are optimal for its solubility in biological assays?

DMSO is preferred for stock solutions (≤10 mM). For aqueous buffers, use co-solvents like PEG-400 (≤5% v/v) to prevent precipitation. Solvent effects on UV-Vis spectra should be calibrated .

Advanced: What strategies enhance selectivity for neurological targets (e.g., CB2 receptors)?

Introducing constrained substituents (e.g., propylamine oxadiazole derivatives) improves blood-brain barrier penetration. SAR studies show that 5-position modifications (e.g., sulfamido groups) enhance selectivity over CB1 .

Basic: How is purity validated post-synthesis?

Combined elemental analysis (C, H, N) with spectral data ensures purity. Purity ≥98% is required for pharmacological studies. Impurities (e.g., unreacted chloromethyl precursors) are quantified via GC-MS .

Advanced: Can this scaffold be repurposed for antimicrobial applications?

Yes. Analogous 1,2,4-oxadiazoles with trifluoromethyl or sulfamido groups show antifungal and antibacterial activity. Hybridization with triazole or pyridine moieties (e.g., 3-(4-pyridyl)-5-sulfamido derivatives) enhances efficacy .

Basic: What are the key challenges in scaling up synthesis?

- Safety : Exothermic cyclocondensation requires controlled heating.

- Yield Optimization : Use flow chemistry for intermediates like amidoximes.

- Purification : Column chromatography is labor-intensive; switch to recrystallization for bulk batches .

Advanced: How does solvent polarity affect its spectroscopic properties?

Solvent-dependent shifts in UV-Vis spectra (e.g., λmax in ethanol vs. acetonitrile) correlate with dipole moment changes. DFT simulations model solvatochromic effects, aiding in formulation design .

Basic: What are the compound’s key physicochemical properties?

- Molecular Weight : ~265 g/mol.

- logP : Predicted ~2.1 (moderate lipophilicity).

- Melting Point : 120–125°C (varies with crystallinity) .

Advanced: What novel derivatives show promise in Alzheimer’s research?

3-(4-Pyridyl)-5-sulfamido-phenyl derivatives inhibit GSK-3β and reduce amyloid-β aggregation. Modifications at the 5-position (e.g., nitro groups) enhance blood-brain barrier permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.